5-benzyl-2-[(4-chlorobenzyl)sulfanyl]-6-hydroxypyrimidin-4(3H)-one
Overview
Description
5-benzyl-2-[(4-chlorobenzyl)sulfanyl]-6-hydroxypyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a benzyl group, a chlorobenzyl group, and a sulfanyl group attached to a pyrimidinone core
Preparation Methods
The synthesis of 5-benzyl-2-[(4-chlorobenzyl)sulfanyl]-6-hydroxypyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of appropriate aldehydes and amines under controlled conditions.
Introduction of the Benzyl and Chlorobenzyl Groups: The benzyl and chlorobenzyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents to facilitate the substitution process.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through thiolation reactions, which involve the use of thiolating agents such as thiourea or thiols.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce production costs. This often includes the use of catalysts and advanced reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
5-benzyl-2-[(4-chlorobenzyl)sulfanyl]-6-hydroxypyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorobenzyl positions. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols or amines.
Scientific Research Applications
5-benzyl-2-[(4-chlorobenzyl)sulfanyl]-6-hydroxypyrimidin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways.
Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may be explored as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 5-benzyl-2-[(4-chlorobenzyl)sulfanyl]-6-hydroxypyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its application, such as its use in medicinal chemistry or biological research.
Comparison with Similar Compounds
5-benzyl-2-[(4-chlorobenzyl)sulfanyl]-6-hydroxypyrimidin-4(3H)-one can be compared with other similar compounds, such as:
5-benzyl-1-(2-hydroxyethoxymethyl)uracil: This compound shares a similar pyrimidine core but differs in the substituents attached to the core.
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides: These compounds have a thiazole ring instead of a pyrimidinone ring and are studied for their antitumor activities.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-benzyl-2-[(4-chlorophenyl)methylsulfanyl]-4-hydroxy-1H-pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c19-14-8-6-13(7-9-14)11-24-18-20-16(22)15(17(23)21-18)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,20,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCOPJMEIRNGIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(N=C(NC2=O)SCC3=CC=C(C=C3)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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